molecular formula C13H25BrO5 B606396 Bromo-PEG3-t-butyl ester CAS No. 782475-37-0

Bromo-PEG3-t-butyl ester

Cat. No.: B606396
CAS No.: 782475-37-0
M. Wt: 341.24
InChI Key: ISAHSVMMFPHXFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromo-PEG3-t-butyl ester is a PEG derivative containing a bromide group and a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .


Synthesis Analysis

The t-butyl protected carboxyl group can be deprotected under acidic conditions . This suggests that the synthesis of this compound might involve the use of acidic conditions to remove the t-butyl protecting group.


Molecular Structure Analysis

The molecular formula of this compound is C13H25BrO5 . The IUPAC name is tert-butyl 3-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)propanoate . The molecular weight is 341.24 g/mol .


Chemical Reactions Analysis

The bromide (Br) in this compound is a very good leaving group for nucleophilic substitution reactions . This suggests that it can participate in reactions where a nucleophile attacks the carbon atom attached to the bromide, leading to the departure of the bromide ion.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 341.24 g/mol . It is a solid or liquid at normal temperatures . It should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Enantioselective Synthesis

  • Bromo-PEG3-t-butyl ester is utilized in the enantioselective synthesis of anti-α-bromo β-hydroxy esters, which serve as precursors for various chiral compounds including glycidic esters and β-amino acid esters (Corey & Choi, 1991).

Polymer Science

  • In polymer science, this compound plays a role in the preparation of block copolymers through Diels-Alder reactions involving maleimide- and anthracene-end functionalized polymers, contributing to advancements in polymer chemistry (Durmaz et al., 2006).

Solid-Phase Peptide Synthesis

  • The compound is used in solid-phase synthesis, particularly in the production of glycopeptide oligomers. It acts as a handle for solid-phase synthesis, demonstrating its utility in peptide and protein engineering (Nakahara et al., 2000).

Organic Synthesis

  • In organic chemistry, it aids in synthesizing α,β-unsaturated carboxylic acid derivatives and exploring their reactions, contributing to the understanding of organic synthesis mechanisms (Shin et al., 1975).

Battery Technology

  • It has applications in battery technology, particularly in lithium-sulfur batteries. Components with ester groups, including this compound, are used for dynamic-reversible adsorption of lithium polysulfides, enhancing battery performance (Cai et al., 2019).

Synthesis of α-Bromo-β-Keto Esters

  • The compound is involved in the efficient bromination protocol for synthesizing α-bromo-β-keto esters, demonstrating its importance in the creation of key intermediates for various organic syntheses (Xie et al., 2006).

Bioconjugation

  • This compound is significant in bioconjugation research. It's used in Mitsunobu reactions to link α4 integrin inhibitors to branched PEG, maintaining sustained levels and bioactivity in vivo (Smith et al., 2013).

Drug Development

  • The compound plays a role in drug development, particularly in synthesizing poly(ethylene glycol) with a single reactive group for bioconjugation, useful in creating drug conjugates (Zhang et al., 2010).

Mechanism of Action

Target of Action

Bromo-PEG3-t-butyl ester is a PEG derivative that contains a bromide group and a t-butyl protected carboxyl group It’s known that the bromide (br) group is a very good leaving group for nucleophilic substitution reactions .

Mode of Action

The bromide group in this compound is a good leaving group, making it susceptible to nucleophilic substitution reactions . This means that the bromide can be replaced by a nucleophile, a species that donates an electron pair to form a chemical bond. This property allows this compound to interact with various biological targets.

Pharmacokinetics

It’s known that the hydrophilic peg spacer in the compound increases its solubility in aqueous media , which could potentially influence its bioavailability and distribution.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the t-butyl protected carboxyl group in the compound can be deprotected under acidic conditions . This suggests that the pH of the environment could influence the compound’s action, efficacy, and stability.

Safety and Hazards

Bromo-PEG3-t-butyl ester is classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist/vapours/spray, wearing protective gloves/clothing/eye protection, and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

Bromo-PEG3-t-butyl ester plays a significant role in biochemical reactions, particularly in the modification of biomolecules. The bromide group in this compound is highly reactive and can be substituted by nucleophiles, making it useful for conjugation reactions. This compound interacts with various enzymes, proteins, and other biomolecules through nucleophilic substitution, where the bromide group is replaced by a nucleophile. The t-butyl protected carboxyl group can be deprotected under acidic conditions, allowing further functionalization .

Cellular Effects

This compound influences various cellular processes by modifying biomolecules within the cell. It can affect cell signaling pathways, gene expression, and cellular metabolism by altering the structure and function of proteins and enzymes. For instance, the PEG spacer in this compound enhances the solubility of modified biomolecules, facilitating their interaction with cellular components and potentially altering cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through nucleophilic substitution reactions. The bromide group is replaced by nucleophiles, leading to the formation of new covalent bonds with biomolecules. This can result in enzyme inhibition or activation, changes in protein function, and alterations in gene expression. The t-butyl protected carboxyl group can be deprotected under acidic conditions, allowing for further modifications and interactions with other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored at -20°C, but its reactivity may decrease over time if not stored properly. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies where it is used to modify biomolecules .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modify biomolecules without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular functions. It is crucial to determine the appropriate dosage to achieve the desired effects while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes that recognize the PEG spacer or the bromide group, leading to changes in metabolic flux and metabolite levels. These interactions can affect the overall metabolic state of the cell and influence various biochemical processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer enhances its solubility, allowing it to diffuse more easily through aqueous environments. The compound can accumulate in specific cellular compartments, depending on its interactions with cellular components and its physicochemical properties .

Subcellular Localization

This compound is localized in various subcellular compartments, where it can exert its effects on cellular functions. The compound may be directed to specific organelles or compartments through targeting signals or post-translational modifications. These localizations can influence the activity and function of this compound, allowing it to interact with specific biomolecules and participate in targeted biochemical reactions .

Properties

IUPAC Name

tert-butyl 3-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25BrO5/c1-13(2,3)19-12(15)4-6-16-8-10-18-11-9-17-7-5-14/h4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAHSVMMFPHXFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromo-PEG3-t-butyl ester
Reactant of Route 2
Reactant of Route 2
Bromo-PEG3-t-butyl ester
Reactant of Route 3
Bromo-PEG3-t-butyl ester
Reactant of Route 4
Reactant of Route 4
Bromo-PEG3-t-butyl ester
Reactant of Route 5
Reactant of Route 5
Bromo-PEG3-t-butyl ester
Reactant of Route 6
Reactant of Route 6
Bromo-PEG3-t-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.